

# A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Chloro-5-iodoaniline

CAS No.: 16604-98-1

Cat. No.: B579048

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-5-iodoaniline**, a halogenated aromatic amine with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical structure, physicochemical properties, synthesis protocols, key applications, and safety information.

## Core Chemical and Physical Properties

**2-Chloro-5-iodoaniline**, also known as 5-chloro-2-iodoaniline, is a versatile chemical intermediate. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	16604-98-1, 6828-35-9	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClIN	[3]
Molecular Weight	253.47 g/mol	[3]
Appearance	Light yellow to brown solid	[1]
Melting Point	43 - 61.5 °C	[1][4]
Boiling Point	291.5 ± 25.0 °C (Predicted)	[1]
Density	2.015 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	1.69 ± 0.10 (Predicted)	[1]
Storage Temperature	2-8°C, protect from light	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloro-5-iodoaniline**.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)[4]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.52	d	8.4	1H
6.73	d	2.4	1H
6.47	dd	J <sub>1</sub> = 8.4, J <sub>2</sub> = 2.4	1H

| 4.15 | s | - | 2H (NH<sub>2</sub>) |

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)[4]

Chemical Shift ( $\delta$ ) ppm	Assignment
147.9	C-NH <sub>2</sub>
139.8	Aromatic CH
135.3	Aromatic C-Cl
120.1	Aromatic CH
114.4	Aromatic CH

| 81.2 | Aromatic C-I |

Mass Spectrometry (HRMS-ESI)[4]

Ion	Calculated m/z	Found m/z
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| [C<sub>6</sub>H<sub>5</sub>ClIN+H]<sup>+</sup> | 253.9233 | 253.9218 |

## Synthesis and Experimental Protocols

Several synthetic routes to **2-Chloro-5-iodoaniline** have been reported. Below are detailed experimental protocols for two common methods.

### Synthesis via Decarboxylative Iodination of Anthranilic Acids

This method provides a transition-metal-free and base-free route to 2-iodoanilines.[4]

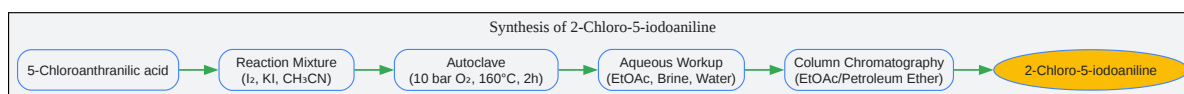
Materials:

- 5-Chloroanthranilic acid
- Iodine (I<sub>2</sub>)
- Potassium iodide (KI)
- Acetonitrile (CH<sub>3</sub>CN)

- High-pressure stainless-steel reactor
- Ethyl acetate
- Petroleum ether

Procedure:

- To a 50 mL glass liner within a high-pressure stainless-steel autoclave, add 5-chloroanthranilic acid (1.0 mmol), I<sub>2</sub> (0.5 equiv), and KI (0.6 equiv).
- Add 10 mL of CH<sub>3</sub>CN to the liner.
- Purge the autoclave with O<sub>2</sub> by three cycles of pressurization and venting, then pressurize with O<sub>2</sub> to 10 bar.
- Heat the reaction mixture to 160 °C and stir for 2 hours.
- After the reaction is complete, cool the reactor in a water bath.
- Pour the cooled mixture into 50 mL of ethyl acetate and wash with brine (25 mL) and water (2 x 25 mL).
- Dry the organic layer over MgSO<sub>4</sub> and concentrate under vacuum.
- Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) to yield 5-Chloro-2-iodoaniline.



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Caption: Synthetic workflow for **2-Chloro-5-iodoaniline**.

## Synthesis from 4-Chloro-2-nitroaniline

This is a two-step process involving diazotization followed by reduction.[2]

Materials:

- 4-Chloro-2-nitroaniline
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)
- Potassium iodide (KI)
- Iron (Fe) powder
- Acetic acid (HOAc)
- Ethanol

Procedure:

- Step 1: Diazotization and Iodination
  - Dissolve 4-Chloro-2-nitroaniline in aqueous H<sub>2</sub>SO<sub>4</sub> and cool to 0 °C.
  - Slowly add a solution of NaNO<sub>2</sub> while maintaining the temperature at 0 °C.
  - Add a solution of KI to the reaction mixture and allow it to warm to 20 °C.
  - Isolate the resulting 1-chloro-4-iodo-2-nitrobenzene intermediate.
- Step 2: Reduction
  - To a solution of the intermediate in ethanol, add Fe powder and acetic acid.
  - Heat the mixture to reflux.
  - Monitor the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture, filter to remove the iron, and concentrate the filtrate.
- Purify the crude product to obtain 5-Chloro-2-iodoaniline.

## Applications in Drug Discovery and Agrochemicals

**2-Chloro-5-iodoaniline** is a valuable building block for the synthesis of various biologically active molecules.

## Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antifungal properties. The synthesis often involves the reaction of a 2-iodoaniline derivative with an isothiocyanate.

Experimental Protocol: Synthesis of 2-(Arylamino)benzothiazoles[5]

Materials:

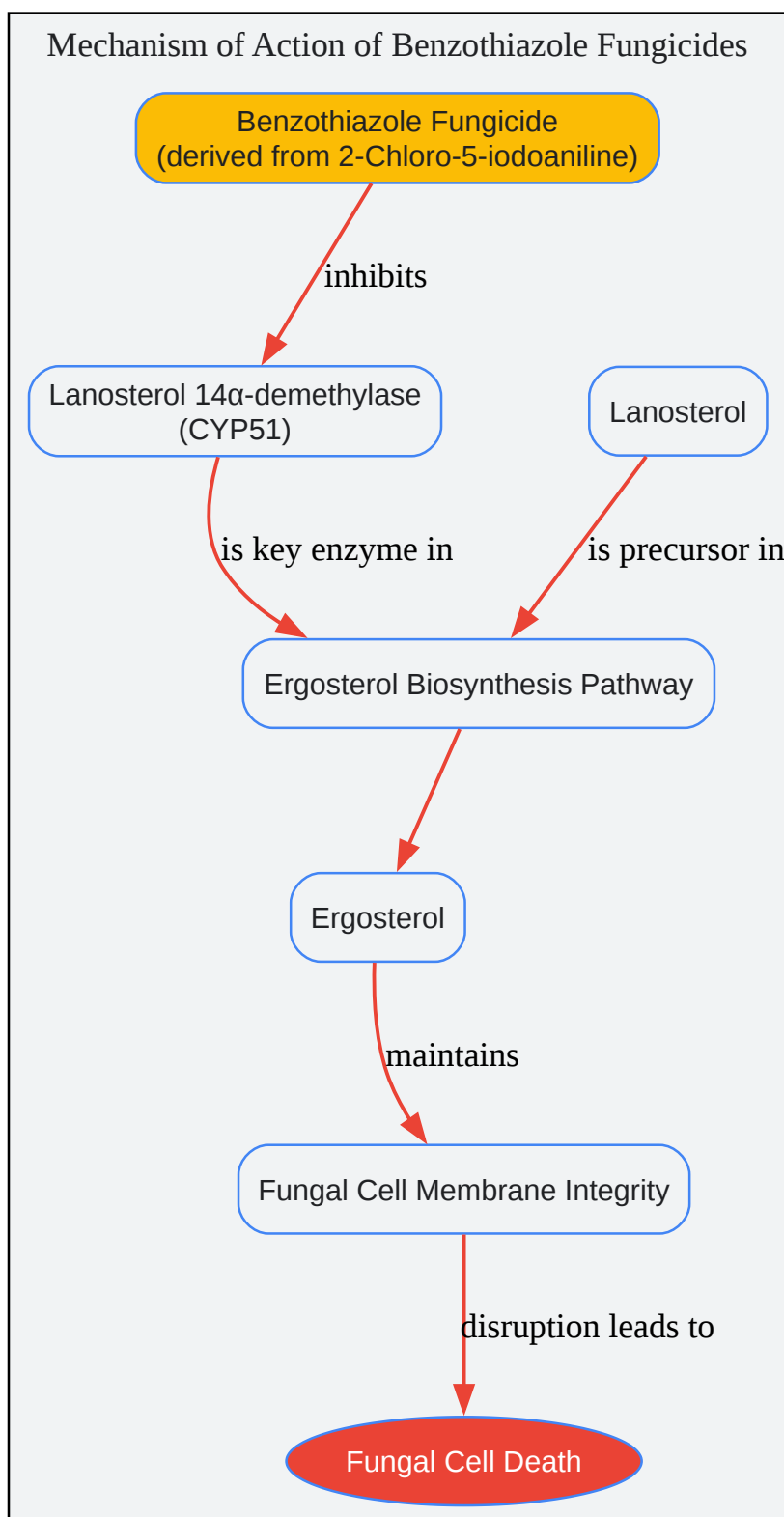
- **2-Chloro-5-iodoaniline** (or other 2-iodoaniline derivative)
- Aryl isothiocyanate
- Iron(III) chloride ( $\text{FeCl}_3$ )
- Octadecyltrimethylammonium chloride
- Water
- Ethyl acetate

Procedure:

- In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), the aryl isothiocyanate (1.2 mmol),  $\text{FeCl}_3$  (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol) in 10 mL of water.
- Heat the mixture to 100 °C with vigorous stirring for 12 hours.

- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel column chromatography.

Many benzothiazole fungicides exert their effect by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.[5]



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## References

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